molecular formula C10H3F9O B2698027 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone CAS No. 130336-17-3

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B2698027
CAS No.: 130336-17-3
M. Wt: 310.119
InChI Key: AMSJGWJKJSLIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used as a substrate in the bioreduction process catalyzed by whole cells of Candida tropicalis 104 . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules involved.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used as a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to its combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJGWJKJSLIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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